molecular formula C18H14ClN3 B14620951 2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine CAS No. 60595-31-5

2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine

Katalognummer: B14620951
CAS-Nummer: 60595-31-5
Molekulargewicht: 307.8 g/mol
InChI-Schlüssel: IRLDLZQKLSMDOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it a valuable component in the manufacturing of dyes.

Vorbereitungsmethoden

The synthesis of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with 2-aminobiphenyl. The reaction conditions generally include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Analyse Chemischer Reaktionen

2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.

    Reduction: The azo bond can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine has several scientific research applications:

    Chemistry: It is used as a model compound in studying azo dye synthesis and reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.

    Medicine: Research is conducted to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is widely used in the production of dyes and pigments for textiles, plastics, and other materials.

Wirkmechanismus

The mechanism of action of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine involves its ability to form stable azo bonds, which contribute to its vibrant color and stability. The molecular targets and pathways involved in its interactions are primarily related to its chemical structure, which allows it to interact with various substrates and reagents in specific ways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine include other azo dyes such as:

  • 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
  • 4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine These compounds share the azo bond characteristic but differ in their specific substituents and structures, which can affect their color, stability, and reactivity. The uniqueness of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine lies in its specific combination of substituents, which provides distinct properties and applications.

Eigenschaften

CAS-Nummer

60595-31-5

Molekularformel

C18H14ClN3

Molekulargewicht

307.8 g/mol

IUPAC-Name

2-[2-[(4-chlorophenyl)diazenyl]phenyl]aniline

InChI

InChI=1S/C18H14ClN3/c19-13-9-11-14(12-10-13)21-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)20/h1-12H,20H2

InChI-Schlüssel

IRLDLZQKLSMDOD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2N=NC3=CC=C(C=C3)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.